Cas no 2227907-75-5 ((3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid)
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid
- 2227907-75-5
- EN300-1861087
-
- Inchi: 1S/C13H12O3S/c14-10(8-13(15)16)12-7-6-11(17-12)9-4-2-1-3-5-9/h1-7,10,14H,8H2,(H,15,16)/t10-/m1/s1
- InChI Key: QVYMRYBESJHKAZ-SNVBAGLBSA-N
- SMILES: S1C(C2C=CC=CC=2)=CC=C1[C@@H](CC(=O)O)O
Computed Properties
- Exact Mass: 248.05071541g/mol
- Monoisotopic Mass: 248.05071541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 85.8Ų
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861087-0.05g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 0.05g |
$1632.0 | 2023-09-18 | ||
| Enamine | EN300-1861087-0.1g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 0.1g |
$1711.0 | 2023-09-18 | ||
| Enamine | EN300-1861087-0.25g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 0.25g |
$1789.0 | 2023-09-18 | ||
| Enamine | EN300-1861087-0.5g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 0.5g |
$1866.0 | 2023-09-18 | ||
| Enamine | EN300-1861087-1.0g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 1g |
$1944.0 | 2023-06-01 | ||
| Enamine | EN300-1861087-2.5g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 2.5g |
$3809.0 | 2023-09-18 | ||
| Enamine | EN300-1861087-5.0g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 5g |
$5635.0 | 2023-06-01 | ||
| Enamine | EN300-1861087-10.0g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 10g |
$8357.0 | 2023-06-01 | ||
| Enamine | EN300-1861087-1g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 1g |
$1944.0 | 2023-09-18 | ||
| Enamine | EN300-1861087-5g |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid |
2227907-75-5 | 5g |
$5635.0 | 2023-09-18 |
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on (3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid
Comprehensive Overview of (3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid (CAS No. 2227907-75-5)
(3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid (CAS No. 2227907-75-5) is a chiral organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of hydroxy acids and incorporates a thiophene ring, which is known for its electron-rich properties and versatility in drug design. The presence of a phenyl group attached to the thiophene ring further enhances its aromatic character, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for chiral building blocks like (3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid has surged, driven by the growing focus on enantioselective synthesis and green chemistry. Researchers are particularly interested in its potential role in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its hydroxy acid moiety also suggests applicability in prodrug design, a hot topic in modern pharmacology aimed at improving drug delivery and bioavailability.
The compound's CAS number 2227907-75-5 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory frameworks. This is critical for laboratories and industries complying with REACH and other global chemical regulations. Moreover, the thiophene-phenyl hybrid structure aligns with current trends in heterocyclic chemistry, a field that dominates discussions in medicinal chemistry forums and AI-driven drug discovery platforms.
From a synthetic perspective, (3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid offers opportunities for catalytic asymmetric synthesis, a technique frequently searched by chemists exploring sustainable methodologies. Its stereocenter at the 3-position makes it a candidate for studies on chiral resolution and kinetic resolution, topics often queried in academic and industrial research. The compound's carboxylic acid functionality also allows for further derivatization, enabling the creation of amides, esters, and other derivatives with tailored properties.
In the context of drug discovery, this compound's structural motif resonates with motifs found in FDA-approved drugs, particularly those targeting metabolic disorders and inflammatory pathways. Its thiophene core is analogous to fragments in kinase inhibitors, a class of therapeutics heavily investigated in oncology research. Such parallels make CAS 2227907-75-5 a subject of interest in virtual screening and molecular docking studies, which are frequently discussed in computational chemistry circles.
Environmental and safety considerations are equally important when working with (3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid. While not classified as hazardous, its handling should adhere to Good Laboratory Practices (GLP) to ensure minimal environmental impact. This aligns with the broader industry shift toward green solvents and waste reduction, topics trending in sustainability-focused research.
In summary, (3R)-3-hydroxy-3-(5-phenylthiophen-2-yl)propanoic acid (CAS No. 2227907-75-5) represents a multifaceted compound with promising applications in pharmaceutical synthesis, catalysis, and material science. Its relevance to contemporary research themes like enantioselective catalysis, prodrug development, and computational drug design ensures its continued prominence in scientific literature and industrial workflows.
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